molecular formula C11H18ClNO2S B592870 2C-T (hydrochloride) CAS No. 61638-10-6

2C-T (hydrochloride)

Cat. No.: B592870
CAS No.: 61638-10-6
M. Wt: 263.78 g/mol
InChI Key: LMLQBDIAGNIIJG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: 2C-T undergoes various reactions, including , , and .

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions yield various derivatives, such as .

  • Scientific Research Applications

      Chemistry: 2C-T compounds serve as valuable tools for studying and their interactions.

      Biology: Researchers explore their effects on neuronal signaling pathways and receptor activation.

      Medicine: Limited studies suggest potential therapeutic applications, but more research is needed.

      Industry: No significant industrial applications exist due to regulatory restrictions.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Unique Features: 2C-T stands out due to its at the 4-position.

      Similar Compounds:

    Properties

    IUPAC Name

    2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LMLQBDIAGNIIJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1CCN)OC)SC.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H18ClNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20815633
    Record name 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20815633
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    263.78 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    61638-10-6
    Record name 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20815633
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2C-T HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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